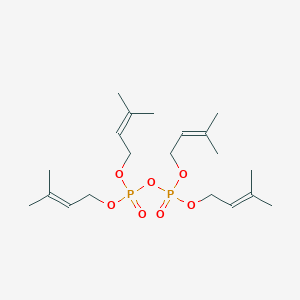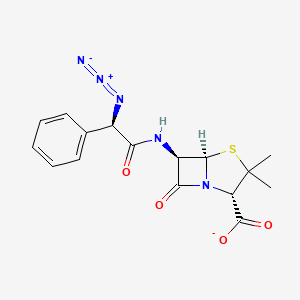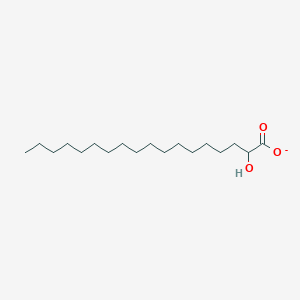
3-Hydroxy-3-methylhexanoic acid
概要
説明
3-Hydroxy-3-methylhexanoic acid is a 3-hydroxy monocarboxylic acid that is hexanoic acid substituted by a hydroxy group and a methyl group at position 3. It is a metabolite found in human sweat and has a role as a human metabolite . This compound is also known for its presence in human body odor .
生化学分析
Biochemical Properties
3-Hydroxy-3-methylhexanoic acid plays a significant role in biochemical reactions. It is a substrate for bacterial enzymes, such as those from corynebacterium, which can convert it to isovaleric acid . This conversion is crucial in the metabolic pathways of certain bacteria. Additionally, this compound interacts with enzymes involved in fatty acid metabolism, contributing to its role in human biochemistry.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress and disrupt energy metabolism in tissues such as the liver and heart . These effects highlight the compound’s potential impact on cellular function and overall metabolic health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is known to be a substrate for bacterial enzymes, which convert it to other metabolites . This interaction can lead to changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can induce lipid peroxidation and decrease the activities of certain enzymes over time . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. For example, high doses of similar compounds have been shown to cause oxidative stress and bioenergetic dysfunction in animal studies . Understanding these dosage effects is essential for determining safe and effective levels of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed in the body by conjugation with an acid and is excreted in urine . The compound interacts with enzymes such as those involved in fatty acid metabolism, influencing metabolic flux and metabolite levels. These interactions are critical for its role in human biochemistry.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in cellular processes and its overall impact on cell function .
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-methylhexanoic acid can be synthesized through various methods. One typical method involves the esterification of hexanoic acid with methanol under acidic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity .
化学反応の分析
Types of Reactions: 3-Hydroxy-3-methylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group into a chloro group.
Major Products Formed:
Oxidation: Formation of 3-methylhexanoic acid or 3-methylhexanone.
Reduction: Formation of 3-hydroxy-3-methylhexanol.
Substitution: Formation of 3-chloro-3-methylhexanoic acid.
科学的研究の応用
3-Hydroxy-3-methylhexanoic acid has various applications in scientific research:
作用機序
The mechanism of action of 3-Hydroxy-3-methylhexanoic acid involves its role as a metabolite in human sweat. It is believed to interact with specific receptors in the olfactory system, contributing to the perception of body odor . The molecular targets and pathways involved in its action are still under investigation, but it is known to be a volatile organic compound that can easily diffuse through the air .
類似化合物との比較
- 3-Hydroxy-3-methylbutanoic acid
- 3-Hydroxy-3-methylpentanoic acid
- 3-Hydroxy-3-methylheptanoic acid
Comparison: 3-Hydroxy-3-methylhexanoic acid is unique due to its specific structure, which includes a hydroxy group and a methyl group at position 3 on the hexanoic acid chain. This structure contributes to its distinct properties, such as its role in human body odor and its applications in the fragrance industry .
特性
IUPAC Name |
3-hydroxy-3-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRNSTGIHROKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586585 | |
| Record name | 3-Hydroxy-3-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58888-76-9 | |
| Record name | 3-Hydroxy-3-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin and significance of 3-Hydroxy-3-methylhexanoic acid (HMHA) in a biological context?
A1: HMHA is a key component of human axillary odor. While axillary secretions are initially odorless, the action of specific bacteria on precursor molecules generates HMHA, contributing to the characteristic body odor. [, , ]
Q2: How is HMHA generated from its precursor molecules?
A2: HMHA is released from odorless glutamine conjugates present in axillary secretions through the action of a specific bacterial enzyme called Nα‐acyl‐glutamine aminoacylase (N-AGA). This enzyme, mainly produced by Corynebacteria species residing in the axilla, cleaves the glutamine residue from the precursor, releasing HMHA. [, ]
Q3: Beyond HMHA, are other odoriferous compounds generated from axillary secretions?
A3: Yes, research has identified over 28 different carboxylic acids released from odorless axillary secretions by N-AGA. This includes compounds like 3-methylhex-2-enoic acid (3MH2) and a variety of aliphatic hydroxy acids, unsaturated acids, and amino acid degradation products. These compounds, found in varying amounts between individuals, are thought to contribute to the unique "compound odor" characterizing individual body odor. []
Q4: How do the levels of HMHA relate to the perceived intensity of axillary odor?
A4: A direct correlation exists between the concentration of HMHA in axillary sweat and the perceived intensity of body odor. Quantitative analysis of sweat samples from 50 men demonstrated a clear link between higher HMHA levels and stronger axillary odor. []
Q5: Does the chirality of HMHA influence its odor profile?
A5: Yes, the odor profile of HMHA is influenced by its chirality. Analysis reveals that naturally occurring HMHA exists as a mixture of (S) and (R) isomers in a 72:28 ratio. Interestingly, the (S)-HMHA isomer possesses a strong spicy odor reminiscent of typical axillary odor, unlike the (R)-isomer. []
Q6: What is the role of bacteria in the development of characteristic body odor?
A6: Bacteria play a crucial role in generating body odor. Studies using incubated sweat samples inoculated with specific bacteria like Staphylococcus epidermidis, Corynebacterium jeikeium, and Staphylococcus haemolyticus demonstrated variations in odor profiles depending on the bacterial species. This highlights the influence of individual skin microbiome composition on the development of personal body odor. [, ]
Q7: Are there any established links between the ability to perceive HMHA and social functioning?
A8: While olfactory deficits can impact social interactions, no strong evidence currently supports a direct link between HMHA-specific anosmia (the inability to smell HMHA) and loneliness or social withdrawal. []
Q8: What analytical techniques are commonly employed to study HMHA and other axillary odor components?
A9: Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are essential tools for identifying and quantifying volatile compounds like HMHA in complex mixtures like axillary sweat. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(3-carboxypropyl)-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-9-yl]methanesulfonate](/img/structure/B1257918.png)
![[(1R,3R,5S,7S,8S,11R)-10,10-dimethyl-5-(3-methylbut-3-en-1-ynyl)-4-oxo-2,6,9-trioxatetracyclo[6.4.0.01,3.05,7]dodecan-11-yl] acetate](/img/structure/B1257922.png)


![[(9R)-5,8,9-trihydroxy-5-methyl-9-[(9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]decyl] 2-bromoacetate](/img/structure/B1257930.png)


![7-(2-thienyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1257933.png)





![(9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257942.png)
